FLT3 Enzymatic Inhibition Potency of Flt-3 Inhibitor III Compared to Clinical-Stage FLT3 Inhibitors
Flt-3 Inhibitor III exhibits an IC50 of 50 nM against recombinant FLT3 in enzymatic assays . This potency is intermediate among FLT3 inhibitors: less potent than the second-generation inhibitors quizartinib (IC50 = 1.1–4.2 nM) [1], crenolanib (IC50 = 4 nM) , and gilteritinib (IC50 = 0.29 nM) , but comparable to the multi-kinase inhibitor sorafenib (IC50 = 57 nM) [2] and more potent than midostaurin (IC50 = 7.2–25 nM depending on FL levels) [3].
| Evidence Dimension | Enzymatic IC50 against FLT3 kinase |
|---|---|
| Target Compound Data | 50 nM |
| Comparator Or Baseline | Quizartinib: 1.1–4.2 nM; Crenolanib: 4 nM; Gilteritinib: 0.29 nM; Sorafenib: 57 nM; Midostaurin: 7.2–25 nM |
| Quantified Difference | Flt-3 Inhibitor III is 1.1–84x less potent than second-generation inhibitors but comparable to sorafenib. |
| Conditions | In vitro enzymatic kinase assays; recombinant FLT3 protein |
Why This Matters
Determines the appropriate concentration range for in vitro experiments and helps users select a tool compound with the desired potency window for their specific assay system.
- [1] PeptideDB. (n.d.). Quizartinib. Retrieved from https://www.peptidedb.com/quizartinib.html View Source
- [2] ActiveInhibitor. (n.d.). Sorafenib Tosylate. Retrieved from https://activeinhibitor.com/yzj/2025.html View Source
- [3] Levis, M., et al. (2011). Table 2: FLT3 inhibitor IC50 values in Molm14 cells. PMC3069670. Retrieved from https://pmc.ncbi.nlm.nih.gov/articles/PMC3069670/table/T2/ View Source
